N-beta-Aminoethyl-gly-oet 2hcl N-beta-Aminoethyl-gly-oet 2hcl
Brand Name: Vulcanchem
CAS No.: 24123-04-4
VCID: VC21539539
InChI: InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H
SMILES: CN(C)CCNCC(=O)O.Cl.Cl
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 219.11 g/mol

N-beta-Aminoethyl-gly-oet 2hcl

CAS No.: 24123-04-4

Cat. No.: VC21539539

Molecular Formula: C6H16Cl2N2O2

Molecular Weight: 219.11 g/mol

* For research use only. Not for human or veterinary use.

N-beta-Aminoethyl-gly-oet 2hcl - 24123-04-4

CAS No. 24123-04-4
Molecular Formula C6H16Cl2N2O2
Molecular Weight 219.11 g/mol
IUPAC Name 2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride
Standard InChI InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H
Standard InChI Key RHKQTVNTKKSWFY-UHFFFAOYSA-N
SMILES CN(C)CCNCC(=O)O.Cl.Cl
Canonical SMILES CCOC(=O)CNCCN.Cl.Cl

Chemical Structure and Properties

N-beta-Aminoethyl-gly-oet 2hcl is characterized by its amino acid structure which includes an amino group, a carboxylic acid group modified as an ethyl ester, and two hydrochloride salt groups that enhance its stability and solubility properties. The compound has the molecular formula C₆H₁₆Cl₂N₂O₂, with a molecular weight of 219.11 g/mol . Its structure represents ethyl 2-(2-aminoethylamino)acetate dihydrochloride, which is identified by the Chemical Abstracts Service (CAS) registry number 24123-04-4 .

The physical and chemical properties of this compound make it particularly valuable for research applications:

PropertyDescription
Physical appearanceWhite to off-white crystalline powder
Molecular formulaC₆H₁₆Cl₂N₂O₂
Molecular weight219.11 g/mol
SolubilityWater-soluble (enhanced by HCl salt formation)
CAS Number24123-04-4
Parent compoundEthyl 2-(2-aminoethylamino)acetate

The presence of two hydrochloride groups contributes significantly to the compound's water solubility, which is an important characteristic for its application in biochemical research . Additionally, these salt groups play a critical role in the stability and bioavailability of the compound, making it more suitable for various research and pharmaceutical applications.

Product NamePurityPackage SizePriceAvailability
N-β-Aminoethyl-Glycine-ethyl ester dihydrochloride97%1g189.00 €Available (Est. delivery: Apr 21, 2025)
N-β-Aminoethyl-Glycine-ethyl ester dihydrochloride97%250mg133.00 €Available
N-β-Aminoethyl-Glycine-ethyl ester dihydrochloride97%5gTo inquireAvailable
N-BETA-AMINOETHYL-GLY-OET 2HCL97%VariousNot listedDiscontinued
N-β-Aminoethyl-Glycine ethyl ester dihydrochlorideMin. 95%VariousNot listedDiscontinued

The compound is generally available with high purity levels (95-97%), making it suitable for research-grade applications in both academic and industrial settings .

Applications in Biochemical Research

Peptide Synthesis

N-beta-Aminoethyl-gly-oet 2hcl plays a crucial role in peptide synthesis, where it functions as a building block that facilitates the creation of complex peptide structures. Its amino acid structure allows it to participate in peptide bond formation while its functional groups enable selective modifications . The compound's structure makes it particularly valuable in:

  • Solid-phase peptide synthesis

  • Solution-phase peptide synthesis

  • Development of peptide libraries for drug discovery

  • Creation of peptide-based research tools

Pharmaceutical Development

In pharmaceutical applications, this compound serves as a valuable intermediate in drug development processes:

  • It functions as a building block for creating novel therapeutic compounds

  • Its structure allows for specific molecular modifications that can enhance drug properties

  • The compound can contribute to improved pharmacokinetic profiles of developed drugs

  • It facilitates structure-activity relationship studies in pharmaceutical research

Advanced Research Applications

Bioconjugation Applications

Drawing from information about related compounds, N-beta-Aminoethyl-gly-oet 2hcl likely has applications in bioconjugation processes, where it could:

  • Facilitate the attachment of biomolecules to surfaces

  • Enable protein modification for research applications

  • Enhance drug delivery systems through conjugation chemistry

  • Improve the effectiveness of therapeutic agents through targeted delivery

Analytical Chemistry

The compound may serve important functions in analytical chemistry:

  • As a derivatization agent for certain analytical procedures

  • In the development of methods for detecting and quantifying biomolecules

  • As a standard in chromatographic analyses

  • For enhancing detection sensitivity in certain analytical applications

Comparative Analysis with Related Compounds

N-beta-Aminoethyl-gly-oet 2hcl shares structural similarities with several related compounds, including:

  • N-[2-(Boc-amino)ethyl]glycine ethylester hydrochloride - Contains a Boc protecting group on the terminal amine

  • N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Features a Fmoc protecting group and a methyl rather than ethyl ester

These structural relationships suggest that N-beta-Aminoethyl-gly-oet 2hcl might serve as a precursor or alternative to these protected derivatives in various synthetic pathways, particularly when a free amine group is required for subsequent reactions .

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